N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RG7422 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of RG7422 follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions
RG7422 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: This reaction can be used to reduce specific functional groups, affecting the molecule’s activity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the molecule’s properties
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
RG7422 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of class I phosphoinositide 3-kinase and mechanistic target of rapamycin kinase pathways.
Biology: Employed in cell-based assays to investigate its effects on cell proliferation, apoptosis, and autophagy.
Medicine: Under investigation in clinical trials for its potential to treat various cancers, including breast, prostate, and non-small cell lung cancer.
Industry: Utilized in the development of new therapeutic agents targeting the phosphoinositide 3-kinase and mechanistic target of rapamycin kinase pathways
Mechanism of Action
RG7422 exerts its effects by inhibiting class I phosphoinositide 3-kinase and mechanistic target of rapamycin kinase. These enzymes play crucial roles in cell growth, proliferation, and survival. By inhibiting these pathways, RG7422 can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. The molecular targets include the p110α, p110β, p110δ, and p110γ isoforms of phosphoinositide 3-kinase, as well as mechanistic target of rapamycin kinase .
Comparison with Similar Compounds
Similar Compounds
GDC-0941: Another class I phosphoinositide 3-kinase inhibitor with similar properties but different pharmacokinetic profiles.
BEZ235: A dual inhibitor of phosphoinositide 3-kinase and mechanistic target of rapamycin kinase, similar to RG7422 but with distinct chemical structure and activity.
BKM120: A selective inhibitor of class I phosphoinositide 3-kinase, used in similar research applications
Uniqueness
RG7422 is unique due to its dual inhibition of both class I phosphoinositide 3-kinase and mechanistic target of rapamycin kinase, providing a broader spectrum of activity compared to other inhibitors. Its oral bioavailability and potent anti-cancer properties make it a valuable compound in both research and clinical settings .
Biological Activity
N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine, also known by its CAS number 115287-37-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant case studies.
- Molecular Formula : C17H19N3O5
- Molecular Weight : 345.35 g/mol
- IUPAC Name : N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine
Synthesis
The synthesis of this compound typically involves the reaction of 2-(4-nitrophenoxy)ethylamine with 4-nitrophenylacetaldehyde under controlled conditions. Key steps include:
- Reaction Conditions : The reaction is generally facilitated using a Lewis acid catalyst in an organic solvent.
- Purification : Post-synthesis, the compound is purified through crystallization or chromatography to achieve high purity levels.
Biological Mechanisms
The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors. Notably, the presence of nitro groups allows for redox reactions that can generate reactive oxygen species (ROS), potentially leading to cellular damage or modulation of signaling pathways.
- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing physiological responses.
Biological Activity and Applications
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
- Anticancer Activity : In vitro studies have shown that the compound can inhibit the growth of cancer cell lines, indicating its potential as a chemotherapeutic agent.
Case Studies and Research Findings
-
Anticancer Activity : A study evaluating the effects of nitro-substituted compounds on cancer cells demonstrated that this compound inhibited cell proliferation in several cancer lines, with IC50 values indicating significant potency.
Cell Line IC50 (µM) MCF-7 (Breast) 0.9 HeLa (Cervical) 1.5 A549 (Lung) 1.0 - Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth, particularly against Staphylococcus aureus.
- Mechanistic Studies : Research utilizing cell-free assays indicated that the compound could modulate key signaling pathways involved in apoptosis and cell cycle regulation.
Properties
IUPAC Name |
N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-18(11-10-14-2-4-15(5-3-14)19(21)22)12-13-25-17-8-6-16(7-9-17)20(23)24/h2-9H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCVRCLAXLOSLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)[N+](=O)[O-])CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562557 | |
Record name | N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115287-37-1 | |
Record name | N-Methyl-4-nitro-N-[2-(4-nitrophenoxy)ethyl]benzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115287-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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